3,5-dimethyl1,2,6-trimethyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
Overview
Description
Bay-w-9798 is a dihydropyridine compound structurally related to nifedipine. Unlike nifedipine, which is a well-known calcium channel blocker, Bay-w-9798 does not exhibit calcium channel-blocking properties. Instead, it has been found to inhibit the expression of vascular cell adhesion molecule-1 induced by tumour necrosis factor-α in endothelial cells by suppressing the generation of reactive oxygen species .
Preparation Methods
The synthetic routes and reaction conditions for Bay-w-9798 are not extensively detailed in the available literature. it is known that Bay-w-9798 is structurally related to nifedipine, suggesting that its synthesis may involve similar dihydropyridine chemistry. Industrial production methods for Bay-w-9798 have not been widely documented, likely due to its specialized research applications .
Chemical Reactions Analysis
Bay-w-9798 primarily undergoes reactions involving the suppression of reactive oxygen species generation. It does not participate in typical oxidation, reduction, or substitution reactions commonly associated with other dihydropyridines. The major product formed from its reactions is the inhibition of vascular cell adhesion molecule-1 expression in endothelial cells .
Scientific Research Applications
Bay-w-9798 has several scientific research applications, particularly in the fields of cardiovascular diseases and inflammation. It has been studied for its potential to inhibit tumour necrosis factor-α-induced vascular cell adhesion molecule-1 expression in endothelial cells, which is a key process in the early stages of atherosclerosis. Its anti-inflammatory and anti-oxidative properties make it a valuable compound for research into cardiovascular diseases and related conditions .
Mechanism of Action
The mechanism of action of Bay-w-9798 involves the inhibition of reactive oxygen species generation. By suppressing the generation of reactive oxygen species, Bay-w-9798 inhibits the expression of vascular cell adhesion molecule-1 induced by tumour necrosis factor-α in endothelial cells. This process helps to reduce inflammation and oxidative stress in the vasculature, potentially slowing the progression of atherosclerosis .
Comparison with Similar Compounds
Bay-w-9798 is structurally related to nifedipine, a well-known dihydropyridine calcium channel blocker. unlike nifedipine, Bay-w-9798 does not exhibit calcium channel-blocking properties. Instead, it has unique anti-inflammatory and anti-oxidative properties. Similar compounds include other dihydropyridines such as amlodipine and felodipine, which are primarily used as calcium channel blockers for the treatment of hypertension and angina .
Properties
IUPAC Name |
dimethyl 1,2,6-trimethyl-4-[4-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO4/c1-10-14(17(24)26-4)16(15(18(25)27-5)11(2)23(10)3)12-6-8-13(9-7-12)19(20,21)22/h6-9,16H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFYPHPSIBAAME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366779 | |
Record name | ST50708819 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6048-37-9 | |
Record name | ST50708819 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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